Bienvenue dans la boutique en ligne BenchChem!

Raf inhibitor 1 dihydrochloride

Type IIA Raf inhibitor DFG-out conformation paradoxical ERK activation

Raf inhibitor 1 dihydrochloride is a uniquely mechanistic Type IIA pan-Raf kinase inhibitor that stabilizes the DFG-out inactive conformation (Ki: 0.3–1 nM for B-Raf WT, B-Raf V600E, and C-Raf). Unlike Type I inhibitors (vemurafenib, dabrafenib), it eliminates paradoxical MAPK pathway activation in wild-type RAF contexts, ensuring clean, reproducible RAF/MEK/ERK signaling data. Validated in BRAF V600E-mutant A375 melanoma models (IC50 ERK phosphorylation 1.8 nM; proliferation IC50 0.31 μM) and in vivo xenograft studies (ED50 1.3 mg/kg/day; 85% tumor regression at 5 mg/kg/day). Choose this compound to avoid confounding RAF dimerization artifacts in your kinase studies.

Molecular Formula C26H21Cl3N8
Molecular Weight 551.9 g/mol
Cat. No. B607991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRaf inhibitor 1 dihydrochloride
SynonymsB-Raf inhibitor 1 dihydrochloride;  HUN85199;  HUN-85199;  HUN 85199; 
Molecular FormulaC26H21Cl3N8
Molecular Weight551.9 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=C2)NC3=CC=C(C=C3)Cl)NC4=C(C=CC=N4)C5=C6C(=NC=N5)N=CN6.Cl.Cl
InChIInChI=1S/C26H19ClN8.2ClH/c1-15-4-9-19-18(10-12-29-24(19)34-17-7-5-16(27)6-8-17)21(15)35-25-20(3-2-11-28-25)22-23-26(32-13-30-22)33-14-31-23;;/h2-14H,1H3,(H,28,35)(H,29,34)(H,30,31,32,33);2*1H
InChIKeyHRLQRNBAJCQMMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Raf Inhibitor 1 Dihydrochloride: Type IIA Pan-Raf Kinase Inhibitor with DFG-Out Conformational Binding for MAPK Pathway Research


Raf inhibitor 1 dihydrochloride (CAS 1191385-19-9; also known as B-Raf inhibitor 1 dihydrochloride, Compound 13) is a potent, ATP-competitive, Type IIA pan-Raf kinase inhibitor that binds to and stabilizes the DFG-out inactive conformation of Raf kinases [1]. The compound demonstrates high-affinity binding across Raf isoforms with Kis of 1 nM for B-RafWT, 1 nM for B-RafV600E, and 0.3 nM for C-Raf in cell-free assays [1]. Its conformational binding mechanism distinguishes it mechanistically from Type I Raf inhibitors such as vemurafenib and dabrafenib, which bind preferentially to the DFG-in active conformation of the kinase domain [1].

Why Generic Raf Inhibitor Substitution Fails: Conformation-Specific Pharmacology of Raf Inhibitor 1 Dihydrochloride Precludes Simple Interchange with Type I BRAF Inhibitors


Generic substitution among Raf inhibitors is scientifically unsound due to fundamentally divergent conformational pharmacology and downstream signaling consequences. Raf inhibitor 1 dihydrochloride belongs to the Type IIA inhibitor class, which binds to and stabilizes the DFG-out inactive conformation of the kinase domain, a mechanism that eliminates the paradoxical MAPK pathway activation observed with Type I inhibitors (e.g., vemurafenib, dabrafenib) in wild-type BRAF cellular contexts [1]. Type I inhibitors, by contrast, bind to the DFG-in active conformation and can induce RAF dimerization and transactivation, leading to counter-therapeutic ERK hyperactivation in cells expressing wild-type RAS or RAF [2]. Consequently, experimental outcomes in RAF/MEK/ERK pathway studies are highly contingent upon the specific inhibitor conformation-binding class employed; interchanging compounds without accounting for these mechanistic differences introduces confounding variables that compromise data reproducibility and interpretation.

Raf Inhibitor 1 Dihydrochloride: Quantitative Head-to-Head Differentiation Data Versus Clinical and Preclinical Raf Inhibitors


Conformational Binding Mode: Type IIA DFG-Out Stabilization Versus Type I DFG-In Binding of Vemurafenib and Dabrafenib

Raf inhibitor 1 dihydrochloride (Compound 13) functions as a Type IIA Raf inhibitor that binds to and stabilizes the DFG-out inactive conformation of B-Raf, in which the ATP pocket is partially occupied by Phe595 and Gly596 from the DFG motif [1]. This contrasts with Type I inhibitors such as vemurafenib (PLX4032) and dabrafenib (GSK2118436), which bind preferentially to the DFG-in active conformation. The mechanistic consequence of this difference is profound: Type IIA binding does not induce RAF dimerization or paradoxical ERK activation in wild-type BRAF cells, whereas Type I inhibitors trigger RAF dimerization and counter-therapeutic ERK hyperactivation under identical conditions [1].

Type IIA Raf inhibitor DFG-out conformation paradoxical ERK activation Raf dimerization

Biochemical Potency: Raf Inhibitor 1 Dihydrochloride Ki Values Versus Vemurafenib and Sorafenib IC50 Values Across Raf Isoforms

In cell-free biochemical kinase assays, Raf inhibitor 1 dihydrochloride exhibits high-affinity binding across Raf isoforms with Kis of 1 nM for B-RafWT, 1 nM for B-RafV600E, and 0.3 nM for C-Raf [1]. For comparison, the first-generation multikinase inhibitor sorafenib shows substantially weaker Raf inhibition with IC50s of 22 nM for B-Raf and 6 nM for Raf-1 in cell-free assays , while the Type I inhibitor vemurafenib demonstrates IC50s of 31 nM for B-RafV600E and 48 nM for C-Raf .

Raf kinase inhibition B-RafV600E C-Raf kinase selectivity

Kinase Selectivity Profile: Raf Inhibitor 1 Dihydrochloride Exhibits Defined Off-Target IC50 Values Against Lck, Tie2, KDR, and p38α

Raf inhibitor 1 dihydrochloride has been characterized in a defined kinase selectivity panel, demonstrating selectivity for the B-RafV600E kinase domain (Ki = 1 nM) over Lck (IC50 = 83 nM), Tie2 (IC50 = 120 nM), KDR (IC50 = 1,000 nM), and p38α (IC50 > 1,600 nM) . This represents a selectivity margin ranging from ~83-fold (Lck) to >1,600-fold (p38α) over the primary B-RafV600E target.

kinase selectivity panel off-target profiling Lck Tie2 KDR p38α

In Vivo Antitumor Efficacy: Dose-Dependent Tumor Growth Inhibition and Regression in BRAFV600E-Mutant A375 Xenograft Model

In an A375 SQ2 mouse xenograft model harboring the BRAFV600E mutation, Raf inhibitor 1 dihydrochloride demonstrated dose-dependent antitumor efficacy. The compound reduced tumor growth with an ED50 of 1.3 mg/kg per day and induced 85% tumor regression when administered at 5 mg/kg per day for 14 days [1]. Importantly, this compound exhibits context-dependent pharmacology: in a MIA PaCa-2 xenograft model (KRAS-mutant, BRAF wild-type pancreatic cancer), administration at 5 and 10 mg/kg per day increased tumor growth, consistent with the paradoxical RAF inhibitor effects observed in RAS-mutant contexts [1].

in vivo xenograft A375 melanoma tumor regression ED50

Cellular Potency: ERK Phosphorylation Inhibition and Anti-Proliferative Activity in BRAFV600E-Mutant A375 Melanoma Cells

In A375 melanoma cells harboring the BRAFV600E mutation, Raf inhibitor 1 dihydrochloride inhibits ERK phosphorylation with an IC50 of 1.8 nM . In 72-hour proliferation assays, the compound demonstrates anti-proliferative activity with IC50 values of 0.31 μM in A375 cells and 0.72 μM in HCT-116 colorectal cancer cells [1].

p-ERK inhibition A375 proliferation cellular IC50 BRAFV600E

Dihydrochloride Salt Form: Enhanced DMSO Solubility Enables Higher Stock Concentrations for In Vitro Applications

Raf inhibitor 1 dihydrochloride is supplied as the dihydrochloride salt form (CAS 1191385-19-9; MW 551.86), which confers DMSO solubility of 100 mg/mL (181.2 mM) at 25°C . For comparison, the free base form (Raf inhibitor 1; CAS 1093100-40-3; MW 478.94) exhibits DMSO solubility of 96 mg/mL (200.44 mM) . While both forms are water-insoluble, the dihydrochloride salt offers a modest improvement in absolute mass solubility (100 mg/mL vs. 96 mg/mL) and a higher molar concentration capacity relative to molecular weight (181.2 mM for dihydrochloride vs. 200.44 mM for free base, reflecting the molar mass difference).

dihydrochloride salt DMSO solubility stock solution formulation

Optimal Research Applications for Raf Inhibitor 1 Dihydrochloride: Evidence-Based Selection Scenarios


MAPK Pathway Studies in BRAFV600E-Mutant Melanoma Models Where Type I Inhibitor Paradoxical Activation Must Be Avoided

Raf inhibitor 1 dihydrochloride is optimally suited for investigating RAF/MEK/ERK signaling in BRAFV600E-mutant melanoma cell lines (e.g., A375, Mel-RM, SK-MEL-28) where potent target engagement is required without confounding Type I inhibitor-mediated RAF dimerization effects. The compound inhibits ERK phosphorylation in A375 cells with an IC50 of 1.8 nM and suppresses proliferation with an IC50 of 0.31 μM , enabling robust pathway modulation at sub-micromolar concentrations. Its Type IIA DFG-out binding mechanism eliminates paradoxical ERK activation, a critical advantage over Type I inhibitors such as vemurafenib and dabrafenib when studying pathway dynamics in cells with wild-type RAF co-expression [1].

In Vivo Xenograft Efficacy Studies in BRAFV600E-Mutant Tumor Models Requiring Defined Dose-Response Relationships

For in vivo pharmacology studies, Raf inhibitor 1 dihydrochloride has been validated in the A375 SQ2 mouse xenograft model, demonstrating dose-dependent tumor growth inhibition (ED50 = 1.3 mg/kg/day) and robust tumor regression (85% regression at 5 mg/kg/day for 14 days) . This established in vivo efficacy profile provides researchers with a reference benchmark for experimental design and dosing regimen optimization. Critically, the compound exhibits context-dependent in vivo effects—increasing tumor growth in the KRAS-mutant MIA PaCa-2 model—making it an instructive tool for studies investigating the genetic determinants of Raf inhibitor response and resistance .

Comparative Kinase Selectivity Profiling Studies Requiring Documented Off-Target IC50 Values

Researchers conducting kinase selectivity profiling or investigating off-target kinase contributions to observed cellular phenotypes benefit from the documented selectivity data available for Raf inhibitor 1 dihydrochloride. The compound has been characterized against Lck (IC50 = 83 nM), Tie2 (IC50 = 120 nM), KDR (IC50 = 1,000 nM), and p38α (IC50 > 1,600 nM) , providing explicit off-target reference values. This defined selectivity profile enables investigators to select appropriate concentration ranges where primary Raf target engagement predominates and to identify potential confounding kinase activities—particularly Lck in immune cell models—that may contribute to observed biological effects.

Conformational Pharmacology Studies of Raf Kinase Activation States and Inhibitor Binding Modes

Raf inhibitor 1 dihydrochloride serves as a valuable reference tool for studies investigating the conformational pharmacology of Raf kinase inhibition. As a Type IIA inhibitor that binds to and stabilizes the DFG-out inactive conformation—with the ATP pocket partially occupied by Phe595 and Gly596 from the DFG motif—this compound provides a well-characterized comparator for structure-activity relationship studies and for investigations contrasting Type I (DFG-in) versus Type II (DFG-out) Raf inhibitor pharmacology . This application is particularly relevant for laboratories developing novel Raf-targeted therapeutics or studying the molecular determinants of inhibitor binding mode selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Raf inhibitor 1 dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.